molecular formula C27H34N4O5 B1143184 Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- CAS No. 176370-47-1

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-

Cat. No.: B1143184
CAS No.: 176370-47-1
M. Wt: 494.6 g/mol
InChI Key: GVNCDJNYSDORKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of N-Pyrimidinyl-Benzamide Derivatives

The historical trajectory of pyrimidinyl-benzamide derivatives traces its origins to the fundamental discoveries in pyrimidine chemistry that began in the early 19th century. The initial breakthrough occurred in 1818 when Brugnatelli successfully isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through the oxidation of uric acid with nitric acid, marking the first documented pyrimidine derivative. This foundational work established the chemical framework that would eventually lead to the sophisticated pyrimidinyl-benzamide systems observed in contemporary research.

The systematic investigation of pyrimidines commenced in 1884 with the pioneering work of Pinner, who developed synthetic methodologies for pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contribution to the field extended beyond synthetic methodology to nomenclature, as he first proposed the term "pyrimidin" in 1885, establishing the linguistic foundation for this important class of heterocycles. The preparation of the parent pyrimidine compound was subsequently achieved by Gabriel and Colman in 1900, who employed a reduction strategy involving 2,4,6-trichloropyrimidine and zinc dust in hot water.

The evolution toward N-pyrimidinyl-benzamide derivatives gained momentum through the development of nucleophilic acyl substitution reactions. The contemporary synthetic approach typically involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of bases such as triethylamine, utilizing solvents including dichloromethane or tetrahydrofuran to facilitate the reaction at ambient temperature. This methodology represents a significant advancement from the early synthetic approaches and provides the foundation for the complex molecular architectures observed in modern pyrimidinyl-benzamide systems.

Recent developments in the field have demonstrated the synthesis of novel N-(2-pyrimidinylamino) benzamide derivatives with enhanced biological activity. Research conducted in 2013 identified compounds within this class that exhibited more potent activity than established pharmaceutical agents, with compound 6a showing particularly promising pharmacokinetic properties in vivo. This historical progression from fundamental pyrimidine chemistry to sophisticated bioactive molecules illustrates the remarkable evolution of this chemical class over more than two centuries.

Significance in Heterocyclic and Medicinal Chemistry

The significance of pyrimidinyl-benzamide derivatives in heterocyclic chemistry stems from their unique structural characteristics that combine the electron-deficient pyrimidine ring with the versatile benzamide scaffold. The pyrimidine component introduces nitrogen atoms at positions 1 and 3, fundamentally altering the electronic properties of the system and enhancing the molecule's capacity for hydrogen bonding and π-π interactions, which are critical determinants of biological activity. This electronic modification creates opportunities for specific molecular recognition processes that are essential for pharmaceutical applications.

In the context of medicinal chemistry, pyrimidinyl-benzamide derivatives have demonstrated remarkable versatility across multiple therapeutic areas. The hedgehog signaling pathway has emerged as a particularly important target for this class of compounds, with N-(2-pyrimidinylamino) benzamides showing significant inhibitory effects. Among the compounds investigated, 21 derivatives exhibited more potent activity than vismodegib, an established pharmaceutical agent, highlighting the therapeutic potential of this chemical class. The lead compound from this series demonstrated moderate pharmacokinetic properties in vivo, establishing a foundation for further pharmaceutical development.

The therapeutic applications extend beyond hedgehog signaling inhibition to include ion channel modulation. N-Pyrimidinyl benzamides have been explored as potassium channel openers, with specific compounds showing selective activation of KCNQ2/Q3 channels. Compound 51, identified as N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, demonstrated an EC50 value of 0.38 microMolar and showed promise in treating epilepsy and neuropathic pain. This compound advanced to phase 1 clinical studies, demonstrating the translational potential of pyrimidinyl-benzamide chemistry.

The structural versatility of pyrimidinyl-benzamide systems has also facilitated the development of multitarget therapeutic approaches. Recent research has identified pyrimidine and pyridine diamines designed as dual binding site inhibitors of cholinesterases, characterized by two small aromatic systems that enable simultaneous interaction with multiple binding sites. This multitarget approach represents an advanced pharmaceutical strategy that leverages the inherent structural flexibility of pyrimidinyl-benzamide architectures.

Overview of Pyrimidine-Benzamide Hybrid Molecular Systems

The molecular architecture of pyrimidine-benzamide hybrid systems represents a sophisticated integration of two pharmacologically significant heterocyclic frameworks. The fundamental structure consists of a benzamide backbone (C₆H₅CONH₂) with a pyrimidin-2-yl group replacing the amide hydrogen, creating compounds with the general molecular formula typified by C₁₁H₁₀N₃O for the simplest derivatives. This structural motif provides a versatile platform for molecular modification and optimization.

The specific compound under investigation, Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-, exhibits a molecular weight of 494.58266 and corresponds to the molecular formula C27H34N4O5. This complex structure incorporates multiple functional groups including amino, methoxy, methyl, and dioxo substituents that contribute to its unique chemical and biological properties. The tetrahydropyrimidine core provides additional structural rigidity while maintaining the essential pharmacophoric elements.

The physicochemical properties of pyrimidine-benzamide hybrids are influenced by the electronic characteristics of both heterocyclic components. The pyrimidine ring system exhibits three distinct pairings of bond lengths and four distinct bond angles, with one axis of symmetry centered at the 2-5 axis. This structural arrangement results in three distinct chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, providing valuable analytical tools for structural characterization. Unequal substitution at positions 4 or 6 results in the loss of symmetry, further increasing the complexity of the spectroscopic analysis.

The synthesis of pyrimidine-benzamide hybrids typically follows established protocols involving nucleophilic acyl substitution reactions. The methodology involves the reaction of appropriately substituted 2-aminopyrimidines with benzoyl chloride derivatives under basic conditions. The reaction is typically conducted in chloroform with reflux conditions, followed by solvent evaporation and recrystallization using ethyl alcohol for purification. Industrial-scale production optimization focuses on yield enhancement and cost-efficiency, potentially employing continuous flow reactors for improved process control.

Research Objectives and Scientific Rationale

The contemporary research objectives in pyrimidinyl-benzamide chemistry are driven by the need to develop pharmaceutical agents with enhanced selectivity, potency, and improved pharmacokinetic profiles. The scientific rationale underlying this research stems from the recognition that the pyrimidine-benzamide hybrid architecture provides unique opportunities for molecular optimization through systematic structural modification. The ability to introduce various substituents at multiple positions on both the pyrimidine and benzamide components enables fine-tuning of biological activity and physicochemical properties.

A primary research objective focuses on comprehensive pharmacokinetic profiling to assess oral bioavailability, metabolic stability, and plasma half-life in preclinical models. This objective addresses a critical gap in the current understanding of pyrimidinyl-benzamide derivatives, as many promising compounds have demonstrated potent in vitro activity but lack sufficient pharmacokinetic characterization for clinical development. The systematic evaluation of these parameters is essential for identifying compounds with suitable drug-like properties.

Toxicity screening represents another fundamental research objective, particularly addressing liabilities observed in related compounds such as hepatotoxicity and off-target effects. The development of predictive models for toxicity assessment and the identification of structural features that contribute to adverse effects are crucial for the rational design of safer derivatives. This objective requires interdisciplinary collaboration between medicinal chemists, toxicologists, and computational scientists.

Structural optimization through the introduction of specific substituents represents a strategic research direction guided by structure-activity relationship studies. The systematic exploration of halogen, methyl, and other functional group modifications enables the enhancement of potency and selectivity against specific biological targets. This approach requires the synthesis of extensive compound libraries and comprehensive biological evaluation to establish meaningful structure-activity relationships.

Research Objective Scientific Focus Expected Outcome
Pharmacokinetic Profiling Bioavailability, Metabolic Stability, Half-life Identification of Drug-like Properties
Toxicity Assessment Hepatotoxicity, Off-target Effects Safety Profile Optimization
Structural Optimization Substituent Effects, Selectivity Enhancement Improved Therapeutic Index
Synthetic Methodology Scalable Processes, Yield Optimization Industrial Viability

Properties

CAS No.

176370-47-1

Molecular Formula

C27H34N4O5

Molecular Weight

494.6 g/mol

IUPAC Name

N-[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide

InChI

InChI=1S/C27H34N4O5/c1-5-7-9-17-15-19(16-18(23(17)32)10-8-6-2)25(33)29-22-24(28)31(27(35)30(3)26(22)34)20-11-13-21(36-4)14-12-20/h11-16,32H,5-10,28H2,1-4H3,(H,29,33)

InChI Key

GVNCDJNYSDORKJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Synonyms

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-

Origin of Product

United States

Preparation Methods

Pyrimidinyl Amine Intermediate Synthesis

The pyrimidinyl amine serves as the critical intermediate for benzamide coupling. A patented method involves cyclocondensation of 4-methoxybenzaldehyde with methylurea and methyl acetoacetate under acidic conditions to form the 1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl scaffold. Subsequent nitration at the 6-position followed by catalytic hydrogenation yields the 6-amino derivative.

Key Reaction Conditions :

  • Cyclocondensation : Acetic acid catalyst, reflux at 110°C for 12 hours (yield: 68–72%).

  • Nitration : Fuming HNO₃ at 0–5°C, followed by quenching in ice (yield: 85%).

  • Reduction : H₂/Pd-C in ethanol, room temperature (yield: 90%).

Benzamide Coupling via Acyl Chloride

The benzamide moiety is introduced through a Schotten-Baumann reaction. 3,5-Substituted benzoyl chloride is reacted with the pyrimidinyl amine in the presence of a base.

Procedure :

  • Benzoyl Chloride Preparation : 3,5-Disubstituted benzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours.

  • Coupling : The acyl chloride is added dropwise to a solution of pyrimidinyl amine and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C. The mixture is stirred for 6 hours at room temperature.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine:acyl chloride) to minimize unreacted amine.

  • Solvent : DCM ensures solubility and facilitates easy workup.

  • Yield : 65–78% after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Non-polar solvents like DCM favor selectivity, albeit with longer reaction times. Elevated temperatures (>40°C) promote decomposition of the dioxo pyrimidine, necessitating ambient conditions.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst improves acyl transfer efficiency, boosting yields to 82%. Conversely, excessive DMAP (>10 mol%) leads to emulsification during extraction.

Characterization and Analytical Validation

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for the 4-methoxyphenyl group (δ 3.82 ppm, singlet) and pyrimidine NH (δ 10.2 ppm, broad).

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : Molecular ion peak at m/z 482.44 confirms the molecular formula.

Purity Challenges

The compound’s low solubility in aqueous media complicates crystallization. Recrystallization from ethanol/water (7:3) yields needle-like crystals with 95% purity.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Purity (%)Key Advantage
Acyl Chloride Coupling37898Scalability
Direct Amination46592Avoids acyl chloride synthesis
Solid-Phase Synthesis57095Automated purification

The acyl chloride method remains superior for large-scale production, while solid-phase synthesis suits high-throughput screening .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it interacts with enzymes, altering their activity by binding to the active site or allosteric sites. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences between the target compound and its analogues:

Compound (CAS) Core Structure Modifications Substituents on Benzamide Molecular Formula Molecular Weight (g/mol) Reference
Target (176378-81-7) 1-(4-Methoxyphenyl), 3-methyl, 2,4-dioxopyrimidine 3,5-di-tert-butyl, 4-hydroxy C27H34N4O5 494.58
Analog 1 (595558-79-5) 1,3-Dimethyl, 2,4-dioxopyrimidine 3,5-di-tert-butyl, 4-hydroxy C21H30N4O4 402.50
Analog 2 (964-04-5) 1,3-Dimethyl, 2,4-dioxopyrimidine Unsubstituted benzamide C13H14N4O3 274.28
Analog 3 (676148-81-5) 1-(2,3-Dimethylphenyl), 3-methyl, 2,4-dioxopyrimidine Acetamide with phenoxy groups C24H28N6O5 480.52
Analog 4 (90749-79-4) 1-(2-Methylpropyl), 3-methyl, 2,4-dioxopyrimidine Propanamide substituent C12H20N4O3 268.31

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to alkyl-substituted analogues (e.g., Analog 1, 2, 4) .
  • Analog 3’s acetamide-phenoxy side chain suggests divergent pharmacological targets, possibly related to kinase inhibition .

Physicochemical Properties

Property Target Compound Analog 1 (595558-79-5) Analog 2 (964-04-5)
XLogP3 Not reported 4.0 1.5 (estimated)
Hydrogen Bond Donors 3 3 3
Hydrogen Bond Acceptors 5 5 4
Topological Polar Surface Area (Ų) 116 116 99
Solubility Likely low (tert-butyl groups) Low Moderate

Analysis :

  • The target’s high molecular weight (494.58) and tert-butyl groups suggest poor aqueous solubility , a common challenge for benzamide derivatives .
  • Analog 2’s simpler structure (MW 274.28) may offer better bioavailability but less target specificity .

Pharmacological Potential

  • PTP1B Inhibition : Compounds like (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide () show anti-hyperglycemic activity via PTP1B inhibition (IC50 < 1 µM) . The target’s 4-methoxyphenyl and hydroxyl groups may similarly engage in hydrogen bonding with PTP1B’s active site.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with a pyrimidine moiety. Its molecular formula and weight are essential for understanding its reactivity and interaction with biological systems:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 354.36 g/mol

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this benzamide derivative exerts its biological effects is by inhibiting the enzyme dihydrofolate reductase (DHFR). Research indicates that it has a competitive inhibition profile with IC₅₀ values ranging from 4.72 to 20.17 µM, showing superior activity compared to standard treatments like trimethoprim (TMP) which has an IC₅₀ value of 55.26 µM . The compound's ability to bind to key residues in the enzyme enhances its inhibitory capacity.

Anticancer Activity

In vitro studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this benzamide have shown promising results against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC₅₀ values ranging from 0.87 to 12.91 µM . These findings suggest that the compound may induce apoptosis through pathways involving caspase activation.

Biological Activities Overview

The following table summarizes the biological activities associated with Benzamide derivatives:

Activity Description
DHFR Inhibition IC₅₀ values between 4.72 - 20.17 µM; more effective than TMP
Anticancer Effects Significant growth inhibition in cancer cell lines (MCF-7 and MDA-MB-231)
Anti-inflammatory Potential modulatory effects on inflammatory pathways
Neurotransmitter Modulation Interaction with neurotransmitter receptors influencing mood regulation

Case Studies

  • Inhibition of Cancer Cell Growth:
    A study evaluated the effects of benzamide derivatives on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant increases in apoptotic markers such as caspase-9 levels .
  • Synergistic Effects with Other Agents:
    Research has shown that combining this benzamide with other chemotherapeutic agents enhances its anticancer efficacy. For example, when used alongside traditional agents like 5-Fluorouracil (5-FU), the compound exhibited improved selectivity and reduced toxicity profiles in vivo .
  • Neuroprotective Properties:
    Some derivatives have been explored for their neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this benzamide-pyrimidine hybrid compound?

Methodological Answer: The synthesis involves a multi-step approach:

Pyrimidine Ring Formation : Start with precursors like barbituric acid derivatives. Cyclization under reflux with ammonia generates the 6-amino-tetrahydro-2,4-dioxopyrimidine core .

Substitution Reactions : Introduce methyl and 4-methoxyphenyl groups via alkylation or nucleophilic substitution. Catalysts like Pd/C or bases (e.g., K₂CO₃) are used to control regioselectivity .

Benzamide Coupling : React the pyrimidine intermediate with benzoyl chloride derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsPurpose
CyclizationNH₃, reflux, 12–24 hrsForm pyrimidine ring
AlkylationCH₃I, K₂CO₃, DMF, 60°CIntroduce methyl group
CouplingEDCI, DMAP, RT, 48 hrsAttach benzamide moiety

Q. How is the compound’s structure validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm) .
  • X-ray Diffraction (XRD) : Use SHELX software (via Olex2 interface) to resolve crystal packing and hydrogen-bonding networks. The methoxy group’s orientation can be verified via torsional angles .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 464.6) .

Q. What are the common chemical reactions this compound undergoes?

Methodological Answer: The compound participates in:

  • Oxidation : Reacts with KMnO₄/CrO₃ to form hydroxylated pyrimidine derivatives. Monitor via TLC (Rf shift from 0.5→0.3 in EtOAc/hexane) .
  • Nucleophilic Substitution : Amino group at C6 reacts with electrophiles (e.g., acyl chlorides). Use DIPEA as a base in DCM .
  • Reduction : LiAlH₄ reduces carbonyl groups to alcohols, altering solubility (test via HPLC retention time changes) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd/C) to identify optimal conditions .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., dimerization) by minimizing residence time. Achieve >85% purity via inline HPLC monitoring .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate isomers. Confirm purity via ¹H NMR integration .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization :
    • Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔH, Kd) under consistent buffer conditions (pH 7.4, 25°C) .
    • Validate cellular assays with positive controls (e.g., 5-fluorouracil for cytotoxicity) to normalize inter-lab variability .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzamide) that may interfere with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., dihydrofolate reductase). The pyrimidine ring’s keto groups show H-bonding with Arg21 and Asp27 .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Corporate substituent effects (e.g., methoxy group’s electron donation) to predict bioactivity against kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.